N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluorophenyl and sulfonamide groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,4-difluoroaniline with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The difluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- N-(3,4-difluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-9(12)10(13)5-8/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFYDNSGKLEZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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